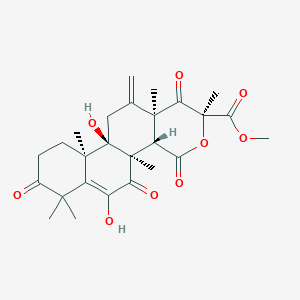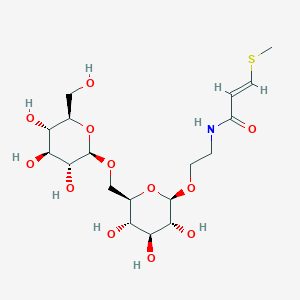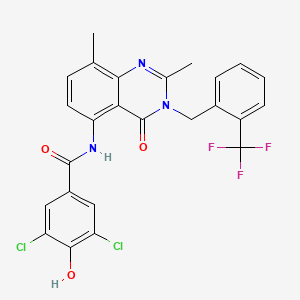![molecular formula C13H18FNO B12367903 (R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol is a chiral compound with a complex structure that includes a fluorophenyl group and a propyl-substituted azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of ®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.
Sulfur Compounds: These compounds also exhibit unique chemical properties due to the presence of sulfur atoms.
Uniqueness
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol is unique due to its chiral nature and the presence of both a fluorophenyl group and a propyl-substituted azetidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H18FNO |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-2-4-11-8-12(15-11)13(16)9-5-3-6-10(14)7-9/h3,5-7,11-13,15-16H,2,4,8H2,1H3/t11-,12-,13-/m1/s1 |
InChIキー |
ZBCLMIKQEOVQTF-JHJVBQTASA-N |
異性体SMILES |
CCC[C@@H]1C[C@@H](N1)[C@@H](C2=CC(=CC=C2)F)O |
正規SMILES |
CCCC1CC(N1)C(C2=CC(=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


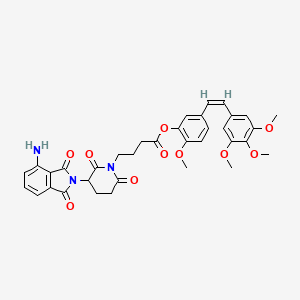

![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
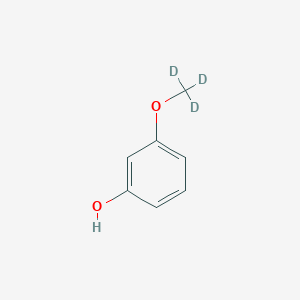
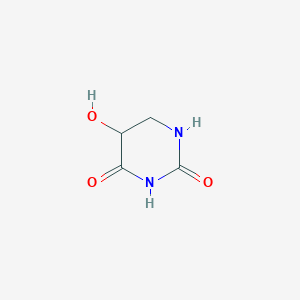
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

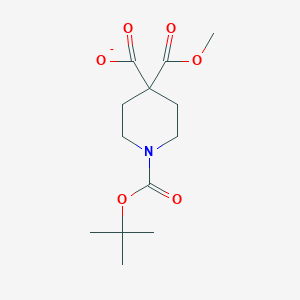

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
